

2'-Nitroflavone CAS number and supplier information

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Compound of Interest

Compound Name: 2'-Nitroflavone

Cat. No.: B1207882

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A Comprehensive Technical Guide to 2'-Nitroflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2'-Nitroflavone**, a synthetic flavonoid derivative with demonstrated anti-cancer properties. This document covers its chemical identity, sourcing information, biological activity with quantitative data, detailed experimental protocols for its study, and the signaling pathways through which it exerts its effects.

Chemical Identity and Supplier Information

2'-Nitroflavone is a synthetic derivative of the flavone backbone, characterized by a nitro group at the 2' position of the B-ring.

- Systematic Name: 2-(2-nitrophenyl)-4H-chromen-4-one
- Molecular Formula: $C_{15}H_{9}NO_4$ ^[1]
- CAS Number: 53277-26-2

Supplier Information

2'-Nitroflavone is available from various chemical suppliers that specialize in research chemicals, fine chemicals, and building blocks for organic synthesis. Researchers can source this compound from companies such as:

- Specialty chemical synthesis companies.
- Suppliers of flavonoid and polyphenol libraries.
- General research chemical catalogs.

It is recommended to inquire with suppliers who offer custom synthesis or a broad portfolio of aromatic and heterocyclic compounds.

Quantitative Biological Activity

2'-Nitroflavone has been shown to exhibit potent and selective cytotoxic activity against various cancer cell lines, with significantly lower impact on non-neoplastic cells. The half-maximal inhibitory concentration (IC_{50}) values from key studies are summarized below.

Cell Line	Cell Type	IC_{50} (μ M)	Reference
Human Cell Lines			
HL-60	Acute Promyelocytic Leukemia	1 ± 0.5	[Cárdenas et al., 2012]
Murine Cell Lines			
NFS-60	Myelogenous Leukemia	~ 8	[Cárdenas et al., 2012]
LB02	T-cell Leukemia	~ 8	[Cárdenas et al., 2012]
Control			
Peripheral Blood Mononuclear Cells (PBMCs)	Healthy Donor Cells	> 80	[Cárdenas et al., 2012]

Experimental Protocols

This section provides detailed methodologies for the synthesis of **2'-Nitroflavone** and for key experiments used to characterize its biological activity.

Synthesis of 2'-Nitroflavone

The synthesis of **2'-Nitroflavone** is typically achieved via a two-step process: the Claisen-Schmidt condensation to form a 2'-hydroxychalcone intermediate, followed by an oxidative cyclization to yield the flavone.[2][3]

Step 1: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one (2'-Hydroxy-2-nitrochalcone)

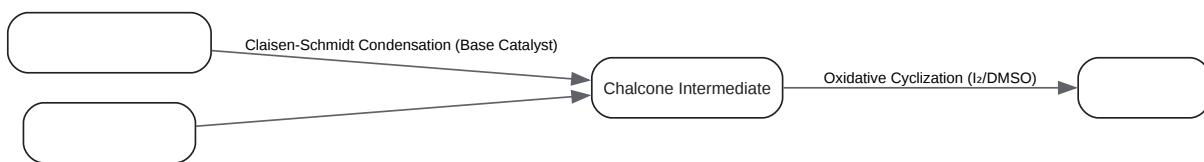
This step involves a base-catalyzed Claisen-Schmidt condensation between a 2'-hydroxyacetophenone and a 2-nitrobenzaldehyde.[4][5][6]

- Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 equivalent) and 2-nitrobenzaldehyde (1 equivalent) in ethanol.
- Catalyst Addition: While stirring at room temperature, add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise.
- Reaction Monitoring: Stir the reaction mixture at room temperature for 5-6 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Isolation: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.
- Precipitation and Filtration: The chalcone product will precipitate out of the solution. Collect the solid precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.
- Purification: The crude chalcone can be purified by recrystallization from ethanol to yield the pure product.

Step 2: Oxidative Cyclization to 2'-Nitroflavone

The synthesized chalcone is then cyclized to form the flavone ring.[2][7]

- Reaction Setup: Dissolve the purified 2'-Hydroxy-2-nitrochalcone (1 equivalent) in dimethyl sulfoxide (DMSO).
- Oxidizing Agent: Add a catalytic amount of iodine (I_2).
- Reaction Conditions: Heat the reaction mixture and stir. The reaction is typically refluxed until completion, as monitored by TLC.
- Workup: After cooling, the reaction mixture is worked up to isolate the flavone product.
- Purification: The crude **2'-Nitroflavone** is purified by column chromatography or recrystallization to obtain the final product.



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A simplified workflow for the synthesis of **2'-Nitroflavone**.

Cell Viability Assay (MTS Assay)

This protocol is used to determine the cytotoxic effects of **2'-Nitroflavone** on cell lines.

- Cell Seeding: Seed cells in a 96-well plate at a density of 1×10^3 to 1×10^4 cells per well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of **2'-Nitroflavone** (e.g., ranging from 0.1 to 100 μM) and a vehicle control (e.g., DMSO).
- Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
- MTS Reagent Addition: Add 20 μL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.

- Incubation: Incubate the plate for 1 to 4 hours at 37°C.
- Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of **2'-Nitroflavone** on cell cycle progression.

- Cell Treatment: Treat cells with **2'-Nitroflavone** at a specific concentration (e.g., its IC₅₀ value) for various time points (e.g., 8, 16, 24 hours).
- Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.
- Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing. Incubate for at least 2 hours at 4°C.
- Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).
- Incubation: Incubate in the dark at room temperature for 30 minutes.
- Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
- Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.

Apoptosis Detection by Annexin V Staining

This assay quantifies the induction of apoptosis by **2'-Nitroflavone**.

- Cell Treatment: Treat cells with **2'-Nitroflavone** as described for the cell cycle analysis.
- Cell Harvesting: Collect both floating and adherent cells.

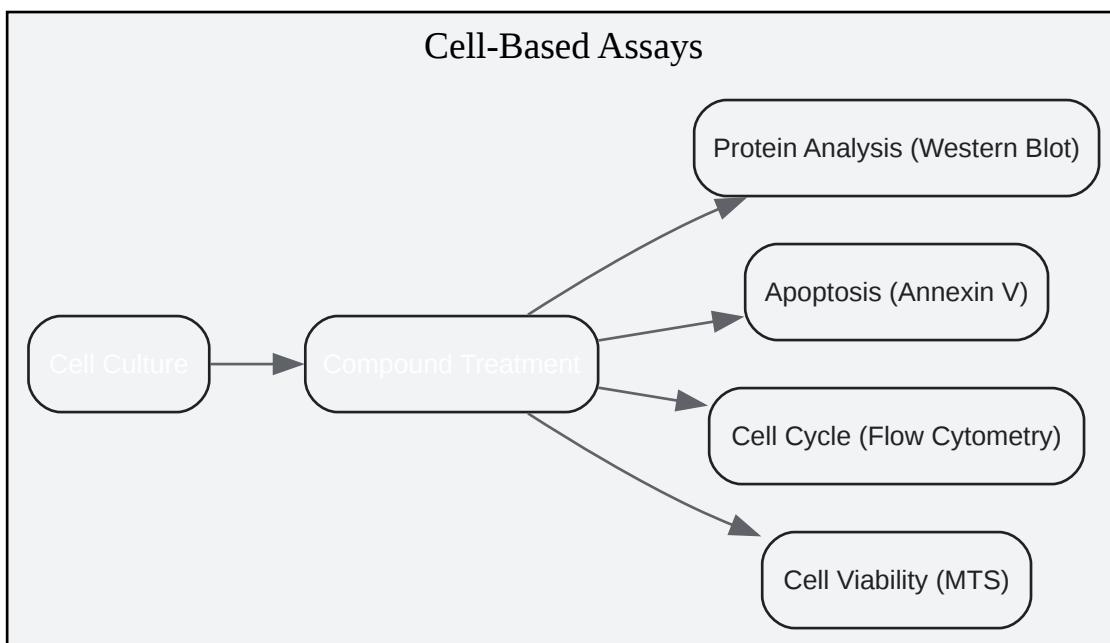
- Washing: Wash the cells twice with cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
- Staining: Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) to the cell suspension.
- Incubation: Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the stained cells by flow cytometry as soon as possible (within 1 hour).
- Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

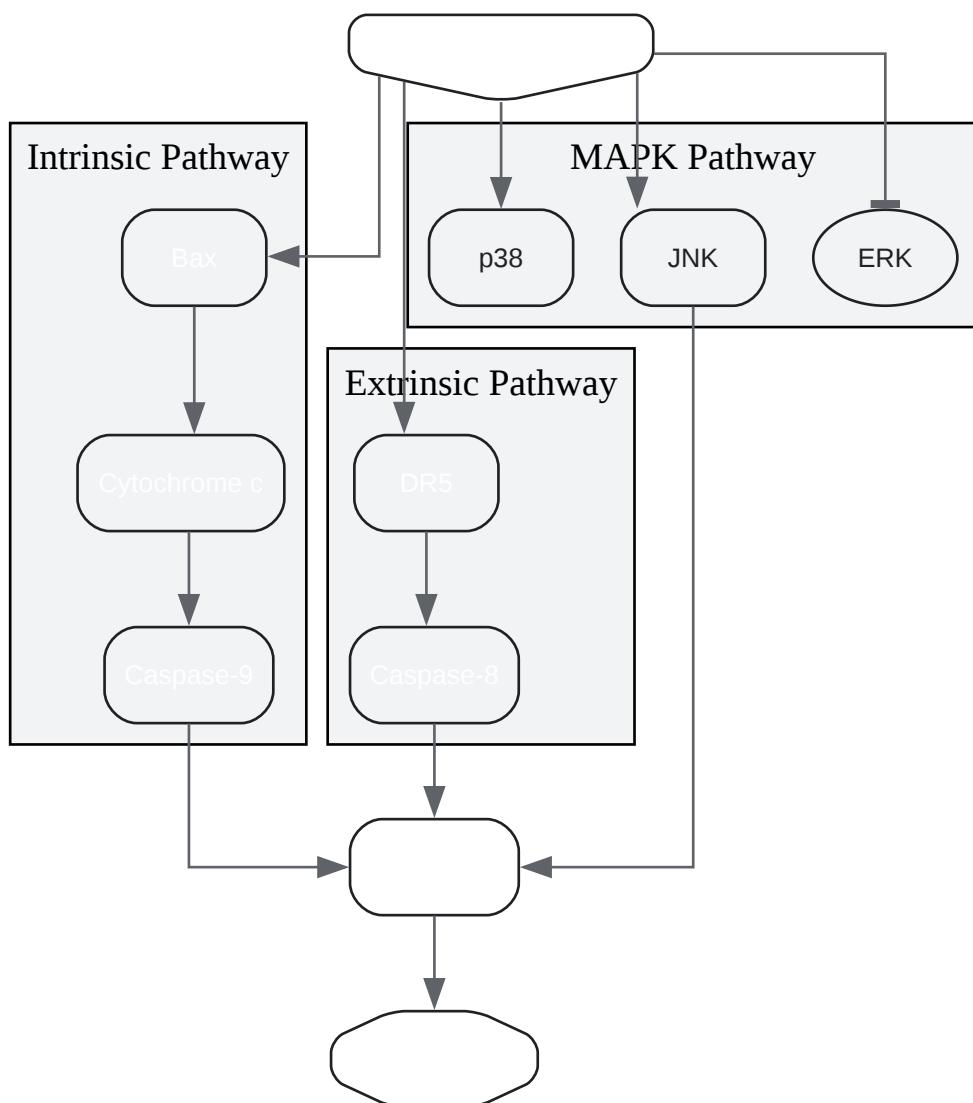
Western Blot Analysis

This protocol is used to detect changes in the expression and activation of key proteins in signaling pathways affected by **2'-Nitroflavone**.

- Protein Extraction: Treat cells with **2'-Nitroflavone**, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, -8, -9, Bax, TRAIL, DR5, p-JNK, p-ERK, p-p38, and a loading control like β -actin) overnight at 4°C.

- Washing: Wash the membrane three times with TBST.
- Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Densitometry: Quantify the band intensities relative to the loading control.





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